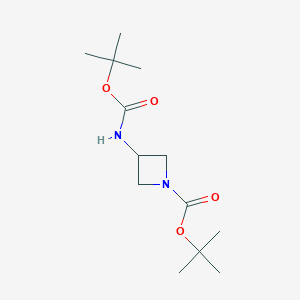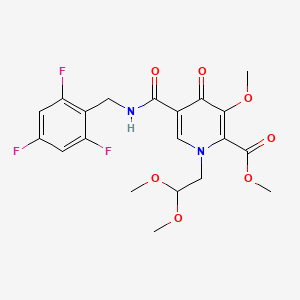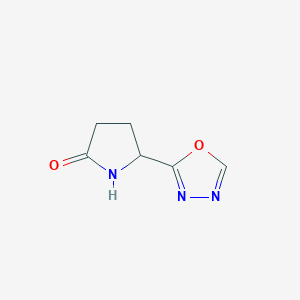
N,1-Bis(Boc)-3-aminoazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Bis(Boc)-3-aminoazetidine is a chemical compound used primarily as a protecting group in organic synthesis. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to a 3-aminoazetidine core. This structure provides stability and prevents unwanted reactions during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Bis(Boc)-3-aminoazetidine typically involves the reaction of 3-aminoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 3-aminoazetidine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add di-tert-butyl dicarbonate to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or other large-scale separation techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,1-Bis(Boc)-3-aminoazetidine undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with nucleophiles to replace the Boc-protected amino group.
Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotection: 3-aminoazetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of azetidine.
Reduction: Reduced forms of azetidine derivatives.
Scientific Research Applications
N,1-Bis(Boc)-3-aminoazetidine is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The primary mechanism of action of N,1-Bis(Boc)-3-aminoazetidine involves the protection of amino groups during synthetic processes. The Boc groups prevent unwanted reactions by sterically hindering the amino group, allowing selective reactions to occur at other sites. The Boc groups can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-tert-butoxycarbonyl-L-histidine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-protected amines: A broad class of compounds used for similar purposes in organic synthesis.
Uniqueness
N,1-Bis(Boc)-3-aminoazetidine is unique due to its azetidine core, which provides distinct reactivity and stability compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the azetidine ring’s properties are advantageous.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-9-7-15(8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) |
InChI Key |
FDIXXSINVOGWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)



![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)
